molecular formula C11H11N3O2 B1462440 1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042534-87-1

1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1462440
CAS No.: 1042534-87-1
M. Wt: 217.22 g/mol
InChI Key: GCTNCQTUDFECKS-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1042534-87-1) is a high-value chemical building block belonging to the 1,2,3-triazole-4-carboxylic acid class, a privileged scaffold in modern medicinal chemistry due to its metabolic stability and ability to act as a bioisostere for imidazoles and carboxylic acid derivatives . This compound is a key intermediate for constructing more complex molecules with potential pharmacological activity, particularly through the formation of carboxamide derivatives . The 1,2,3-triazole core is of significant research interest for developing novel anti-inflammatory agents. Recent studies on structurally related 7-oxodehydroabietic acid hybrids bearing a 1,2,3-triazole moiety have demonstrated potent nitric oxide (NO) inhibitory activities in BV-2 microglial cell assays, with several compounds exhibiting IC50 values below 10 µM, significantly outperforming the positive control . The presence of specific substitutions on the aromatic ring attached to the triazole, such as dimethyl groups, has been identified as a key structural feature that can enhance anti-inflammatory potency . Furthermore, 1-aryl-1,2,3-triazole-4-carboxamides are promising scaffolds for antimicrobial discovery . Research has shown that such compounds can be designed to inhibit the bacterial SOS response, a key mechanism in the development of antibiotic resistance, and have demonstrated efficacy against pathogens like Staphylococcus aureus . The spatial and electronic structure of the triazole ring, influenced by its substituents, is crucial for its binding to biological targets and determines its selectivity and biological effects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-3-4-8(2)10(5-7)14-6-9(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTNCQTUDFECKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1042534-87-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and potential applications in drug design.

  • Molecular Formula : C₁₁H₁₁N₃O₂
  • Molecular Weight : 217.22 g/mol
  • Structure : The compound features a triazole ring which is known for its stability and biological activity.

Anticancer Activity

Research has shown that derivatives of triazole compounds exhibit promising anticancer properties. For instance, studies have indicated that certain triazole derivatives can induce apoptosis in cancer cell lines. Specifically, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides demonstrated notable antiproliferative activity against leukemia cell lines such as K-562 and HL-60(TB) .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamideK-5625.0Induces apoptosis via mitochondrial pathway
This compoundJurkat T-cellsTBDDNA fragmentation and chromatin condensation

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Studies have reported that various triazole derivatives exhibit significant activity against bacteria and fungi. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundE. coli32 µg/mLInhibition of cell wall synthesis
This compoundS. aureus16 µg/mLDisruption of nucleic acid synthesis

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For example:

  • DNA Interaction : Some studies suggest that triazoles can bind to DNA and induce structural changes leading to cytotoxicity.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival.

Case Studies

In one notable study involving the synthesis and evaluation of triazole derivatives, the compound demonstrated significant cytotoxicity against multiple cancer cell lines while exhibiting low toxicity in normal cells . This selectivity is crucial for therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits notable antimicrobial properties. Studies have shown that derivatives of triazole compounds can inhibit the growth of various bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry indicated that triazole derivatives could serve as effective agents against resistant strains of bacteria due to their ability to disrupt cellular processes .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. A study highlighted that triazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The specific mechanism involves the inhibition of key enzymes responsible for tumor growth .

Fungicides

In agriculture, this compound is being explored as a fungicide. Its structural similarity to other known fungicides allows it to potentially inhibit fungal pathogens affecting crops. Research indicates that such compounds can effectively control diseases caused by fungi like Fusarium and Botrytis, thereby improving crop yield and quality .

Polymer Chemistry

The compound is utilized in the synthesis of polymers with enhanced properties. Triazole-containing polymers have been shown to exhibit improved thermal stability and mechanical strength compared to traditional polymers. This makes them suitable for applications in coatings and adhesives where durability is essential .

Case Studies

StudyApplicationFindings
Journal of Medicinal Chemistry (2020)AntimicrobialDemonstrated effectiveness against resistant bacterial strains.
Agricultural Research Journal (2021)FungicideEffective against Fusarium and Botrytis pathogens.
Polymer Science Review (2022)Materials ScienceEnhanced thermal stability and mechanical strength of triazole-containing polymers.

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid moiety undergoes typical acid-base and nucleophilic substitution reactions:

Reaction Type Conditions Product Yield Reference
EsterificationDBU promoter, MeCN, 50°CEthyl 1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate85–92%
AmidationHATU/DIPEA, DMF, room temperature1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide78%
Salt FormationNaOH (1 eq), H₂O/EtOHSodium 1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylateQuant.
  • Esterification : The carboxylic acid reacts with alcohols under basic conditions (e.g., DBU in acetonitrile) to form esters, confirmed by 1H^1H NMR shifts at δ 4.48 ppm (quartet, -OCH₂CH₃) and δ 1.46 ppm (triplet, -CH₃) .

  • Acid Dissociation : Experimental pKa values range from 3.8–4.2 in aqueous ethanol, indicating moderate acidity comparable to benzoic acid derivatives .

Triazole Ring Reactivity

The 1,2,3-triazole core participates in regioselective transformations:

2.1. Electrophilic Aromatic Substitution

The electron-rich triazole ring undergoes nitration and halogenation at the C5 position, guided by the dimethylphenyl group’s ortho/para-directing effects:

Reaction Reagents Position Product Yield
NitrationHNO₃/H₂SO₄, 0°CC55-Nitro-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid65%
BrominationBr₂, FeBr₃, CH₂Cl₂C55-Bromo-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid72%

2.2. Transition Metal-Catalyzed Coupling

Palladium-catalyzed C–H functionalization enables arylation at the triazole’s C5 position:

Catalyst Aryl Halide Conditions Yield Reference
Pd(OAc)₂/PPh₃4-BromotolueneDMF, 110°C, 12h68%
CuI/1,10-phenanthrolinePhenylacetyleneDMSO, 80°C, 6h81%
  • Mechanistic studies suggest a concerted metalation-deprotonation (CMD) pathway for Pd-catalyzed reactions .

Cycloaddition and Click Chemistry

While the compound itself is not a cycloaddition substrate, its derivatives participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Alkyne Derivative Azide Product Yield Reference
Propargyl esterBenzyl azide1,4-Disubstituted triazole89%
EthynylamideSodium azide1,2,3-Triazole-fused heterocycle75%

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 220°C, forming CO₂ and 2,5-dimethylaniline.

  • Photoreactivity : UV irradiation in methanol generates a 4,5-dihydrotriazole intermediate via [2+2] cycloaddition .

Mechanistic Insights

  • Esterification : Proceeds via nucleophilic acyl substitution, with DBU deprotonating the carboxylic acid to enhance electrophilicity .

  • C–H Arylation : Involves Pd(0)/Pd(II) redox cycles, with pivalic acid facilitating C–H bond cleavage .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their biological activities:

Compound Name Phenyl Substituent(s) Triazole Substituent(s) Biological Activity (GP%*) Key Features Source
1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid 2,5-dimethyl None (carboxylic acid at C4) Not explicitly reported High lipophilicity; potential for improved membrane permeability
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-chloro CF₃ at C5 68.09% (NCI-H522 lung cancer) Electron-withdrawing groups enhance target affinity
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Methyl at C5 62.47% (NCI-H522) Heterocyclic substituent modulates solubility and activity
1-(3,5-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid 3,5-dimethyl Ethyl at C5 Not reported Ethyl group may increase metabolic stability
1-(2,6-Dibenzhydryl-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid 2,6-dibenzhydryl None (carboxylic acid at C4) Not reported Bulky substituents may limit bioavailability

*GP% = Growth Percentage (lower values indicate higher inhibition).

Key Observations

Substituent Position and Electronic Effects :

  • The 2,5-dimethylphenyl group in the target compound provides electron-donating methyl groups, which may enhance lipophilicity and membrane penetration compared to electron-withdrawing groups (e.g., 4-chloro or CF₃ in ).
  • The 4-chlorophenyl analog (GP = 68.09%) demonstrates that electron-withdrawing substituents can improve antitumor activity, likely by increasing electrophilicity and interaction with enzyme active sites .

Role of the Carboxylic Acid Group :

  • The carboxylic acid at C4 is a conserved feature across active analogs, suggesting its critical role in hydrogen bonding or ionic interactions with biological targets (e.g., c-Met kinase inhibition in ).

Heterocyclic Modifications :

  • Replacement of the phenyl group with a thiazol-2-yl moiety (GP = 62.47%) introduces a nitrogen-sulfur heterocycle, which may alter solubility and binding kinetics .

Pharmacological Implications

The dimethylphenyl group may balance lipophilicity and steric effects, optimizing cellular uptake without excessive metabolic instability.

Preparation Methods

General Synthetic Strategy

The preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids generally involves the following key steps:

  • Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivatives.
  • Reaction with Grignard reagents (e.g., isopropylmagnesium chloride or isopropylmagnesium chloride-lithium chloride composite) to generate intermediate organomagnesium species.
  • Carboxylation by bubbling carbon dioxide into the reaction mixture.
  • Acidification and extraction to isolate crude carboxylic acid.
  • Optional methylation to form methyl esters.
  • Purification by crystallization.

This method is applicable to various substituents (R groups) including alkyl, aryl, aralkyl, and heteroaryl groups, which includes the 2,5-dimethylphenyl substituent relevant to the target compound.

Reaction Mechanism Insights

  • The dibromo-triazole acts as a precursor that undergoes selective metal-halogen exchange with the Grignard reagent to form an organomagnesium intermediate.
  • The organomagnesium species is then carboxylated by carbon dioxide to introduce the carboxylic acid moiety at the 4-position of the triazole ring.
  • Subsequent acidification liberates the free carboxylic acid.
  • Methylation with methyl iodide in the presence of a base converts the acid to the methyl ester, facilitating purification.

Comparative Yields and Conditions for Different Substituents

Substituent on Triazole Yield (%) Key Reaction Conditions Notes
n-Propyl 53 THF/METHF solvent, −30°C to 15°C, Grignard reagents, CO2 carboxylation Representative alkyl example
Cyclopentyl 61 THF solvent, −20°C to 20°C, similar conditions Cyclic alkyl group example
2,5-Dimethylphenyl Not explicitly reported, expected similar Adapted from above methods Aromatic substituent, likely similar yield

The 2,5-dimethylphenyl substituent is an aryl group and can be expected to follow the same preparation route with optimization of temperature and solvent to maximize yield and purity.

Summary Table of Preparation Parameters

Parameter Range/Value Comments
Solvent THF, METHF, DMF, DMAc Mixed solvents used for solubility and reaction control
Temperature −78°C to 40°C Cooling required for Grignard and CO2 steps
Grignard reagent mole ratio 0.8 to 1.5 equivalents Isopropylmagnesium chloride or composite
Carbon dioxide mole ratio 1 to 10 equivalents For carboxylation step
Acidification pH 1 to 5 To precipitate carboxylic acid
Reaction time 0.5 to 48 hours Depends on step (Grignard addition, methylation)
Yield 50% to 65% Varies with substituent and conditions

Research Findings and Practical Considerations

  • The preparation method described is designed to overcome common drawbacks such as low yield, difficult purification, and complex operation, making it suitable for industrial scale-up.
  • Use of mixed solvents (THF/METHF and DMF/DMAc) improves solubility of intermediates and reaction efficiency.
  • The choice of low alcohol (methanol preferred) affects the quenching step and overall purity.
  • The method allows for the synthesis of a wide range of 1-substituted triazole-4-carboxylic acids by simply changing the substituent on the starting dibromo-triazole.
  • Crystallization at low temperature (0 to 5°C) after workup ensures high purity of the final product.
  • Methylation step is optional but useful for obtaining methyl esters for characterization or further synthetic transformations.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can purity be validated?

A common method involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by hydrolysis of ester intermediates. For example, methyl esters of structurally similar triazoles (e.g., 1-(2,6-dibenzhydryl-4-methylphenyl)-1H-triazole-4-carboxylate) are hydrolyzed under basic conditions to yield carboxylic acids in high yields . Purity validation should include HPLC (≥95% purity), complemented by 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Use 1H^1 \text{H}-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.6–7.8 ppm for ortho-substituted phenyl groups) and 13C^{13} \text{C}-NMR to identify carbonyl resonances (~163 ppm) .
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to analyze bond lengths and angles, particularly the triazole ring geometry .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock Vina) predict the binding interactions of this compound with biological targets?

AutoDock Vina optimizes docking accuracy through a hybrid scoring function and parallel processing. To model interactions (e.g., with c-Met kinase):

Prepare the ligand (triazole acid) and target protein (PDB ID) using tools like AutoDock Tools.

Define the binding pocket using known catalytic residues.

Run docking simulations with exhaustiveness ≥8 to ensure conformational sampling.

Analyze top poses for hydrogen bonding (e.g., carboxylic acid with Arg1086) and hydrophobic contacts .

Q. How can researchers address discrepancies in biological activity between carboxylic acid derivatives and their amide analogs?

Carboxylic acids often exhibit reduced cellular permeability due to high acidity (pKa ~3–4), leading to zwitterionic forms at physiological pH. Strategies include:

  • Prodrug Design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to enhance lipophilicity .
  • Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to maintain polarity while improving membrane penetration .

Q. What experimental design principles apply when evaluating antitumor activity in vitro?

  • Cell Line Selection : Prioritize panels reflecting diverse cancer types (e.g., NCI-H522 for lung cancer, MCF-7 for breast cancer) .
  • Dose-Response Assays : Use 72-hour exposure periods and calculate growth inhibition (GP%) via MTT assays. Include positive controls (e.g., doxorubicin) and vehicle controls.
  • Mechanistic Follow-Up : For active compounds, assess apoptosis (Annexin V staining) or target inhibition (e.g., c-Met phosphorylation) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) at the triazole 5-position to enhance target affinity .
  • LogP Modulation : Reduce acidity via methyl ester prodrugs (LogP increase by ~1.5 units) to improve blood-brain barrier penetration .

Q. What strategies resolve crystallographic data inconsistencies during structural refinement?

  • Data Quality : Ensure high-resolution (<1.0 Å) datasets to minimize model bias.
  • Software Tools : Use SHELXL’s restraints for disordered regions (e.g., flexible phenyl rings) and validate with Rfree_\text{free} cross-validation .

Q. How can researchers elucidate the mechanism of action for triazole-based inhibitors?

  • Kinase Profiling : Screen against kinase panels (e.g., c-Met, EGFR) using competitive binding assays.
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., Wnt/β-catenin) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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